molecular formula C7H7N3OS B2488360 6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 204643-60-7

6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2488360
CAS RN: 204643-60-7
M. Wt: 181.21
InChI Key: GLSXBNSBMWKACB-UHFFFAOYSA-N
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Description

“6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound . It belongs to the class of thiazolopyrimidines .


Synthesis Analysis

The synthesis of thiazolopyrimidines, including “this compound”, involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with halogen-containing ones such as α-bromo ketones .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1N2C(SC=C2)=NC(C)=C1 . The InChI representation is 1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3 .


Chemical Reactions Analysis

Thiazolopyrimidines, including “this compound”, possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

properties

IUPAC Name

6-amino-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSXBNSBMWKACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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